Cas no 1366774-29-9 (4-(3-bromo-4-methylphenyl)pyrrolidin-2-one)
4-(3-bromo-4-methylphenyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrrolidinone, 4-(3-bromo-4-methylphenyl)-
- 1366774-29-9
- EN300-841249
- 4-(3-BROMO-4-METHYLPHENYL)PYRROLIDIN-2-ONE
- 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one
-
- MDL: MFCD22170945
- Inchi: 1S/C11H12BrNO/c1-7-2-3-8(4-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14)
- InChI Key: CHDXRHNGRBHOQJ-UHFFFAOYSA-N
- SMILES: N1CC(C2=CC=C(C)C(Br)=C2)CC1=O
Computed Properties
- Exact Mass: 253.01023g/mol
- Monoisotopic Mass: 253.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.428±0.06 g/cm3(Predicted)
- Boiling Point: 416.8±45.0 °C(Predicted)
- pka: 16.08±0.40(Predicted)
4-(3-bromo-4-methylphenyl)pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-841249-0.05g |
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| Enamine | EN300-841249-0.25g |
4-(3-bromo-4-methylphenyl)pyrrolidin-2-one |
1366774-29-9 | 95% | 0.25g |
$867.0 | 2024-05-21 | |
| Enamine | EN300-841249-0.5g |
4-(3-bromo-4-methylphenyl)pyrrolidin-2-one |
1366774-29-9 | 95% | 0.5g |
$905.0 | 2024-05-21 | |
| Enamine | EN300-841249-1g |
4-(3-bromo-4-methylphenyl)pyrrolidin-2-one |
1366774-29-9 | 1g |
$943.0 | 2023-09-02 | ||
| Enamine | EN300-841249-2.5g |
4-(3-bromo-4-methylphenyl)pyrrolidin-2-one |
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$1848.0 | 2024-05-21 | |
| Enamine | EN300-841249-5g |
4-(3-bromo-4-methylphenyl)pyrrolidin-2-one |
1366774-29-9 | 5g |
$2732.0 | 2023-09-02 | ||
| Enamine | EN300-841249-10g |
4-(3-bromo-4-methylphenyl)pyrrolidin-2-one |
1366774-29-9 | 10g |
$4052.0 | 2023-09-02 | ||
| Enamine | EN300-841249-1.0g |
4-(3-bromo-4-methylphenyl)pyrrolidin-2-one |
1366774-29-9 | 95% | 1.0g |
$943.0 | 2024-05-21 | |
| Enamine | EN300-841249-5.0g |
4-(3-bromo-4-methylphenyl)pyrrolidin-2-one |
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$2732.0 | 2024-05-21 |
4-(3-bromo-4-methylphenyl)pyrrolidin-2-one Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one
Introduction to 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one (CAS No. 1366774-29-9)
4-(3-bromo-4-methylphenyl)pyrrolidin-2-one, with the CAS number 1366774-29-9, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a pyrrolidinone moiety and a substituted phenyl ring. The presence of a bromine atom and a methyl group on the phenyl ring imparts specific properties that make this compound a valuable candidate for various applications, particularly in drug discovery and development.
The chemical structure of 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one can be represented as follows: C11H13BrNO. This molecular formula indicates the presence of 11 carbon atoms, 13 hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. The pyrrolidinone ring is a five-membered heterocyclic structure with a ketone group, which is known for its biological activity and potential as a scaffold in drug design.
In recent years, the study of 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one has been driven by its potential therapeutic applications. Research has shown that this compound exhibits significant biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. These properties are attributed to its ability to modulate various biological pathways and receptors, making it a promising lead compound for the development of new drugs.
4-(3-bromo-4-methylphenyl)pyrrolidin-2-one has been extensively studied in preclinical models to evaluate its pharmacological properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. Additionally, it has been shown to have potent analgesic effects in animal models of pain, suggesting its potential use in the treatment of chronic pain conditions.
The neuroprotective effects of 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one have also been investigated. Studies have shown that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings highlight the potential of 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one as a therapeutic agent for neurological disorders.
The mechanism of action of 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one is not yet fully understood, but several hypotheses have been proposed. One possibility is that it acts by modulating the activity of specific enzymes or receptors involved in inflammation and pain signaling. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, potent mediators of inflammation and pain. Another hypothesis is that it interacts with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes.
In addition to its biological activities, the physicochemical properties of 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one are also important considerations for its potential use as a drug candidate. The compound has good solubility in organic solvents and moderate solubility in water, which facilitates its formulation into various dosage forms. Its stability under different conditions has also been evaluated, and it has been found to be stable at room temperature and under neutral pH conditions.
The safety profile of 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one is another critical aspect that has been investigated. Preclinical toxicology studies have shown that this compound has low toxicity at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. However, further studies are needed to fully assess its safety profile in humans.
The potential applications of 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one extend beyond its use as a therapeutic agent. It can also serve as an important tool in chemical biology research to study the function of specific biological pathways and receptors. For example, it can be used as a probe to investigate the role of GPCRs in various physiological processes or as a lead compound for the development of new drugs targeting these receptors.
In conclusion, 4-(3-bromo-4-methylphenyl)pyrrolidin-2-one (CAS No. 1366774-29-9) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of new drugs targeting inflammation, pain, and neurodegenerative diseases. Further research is needed to fully elucidate its mechanism of action and optimize its properties for clinical use.
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